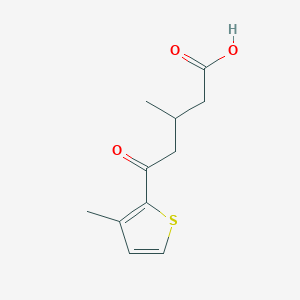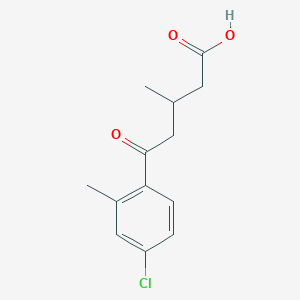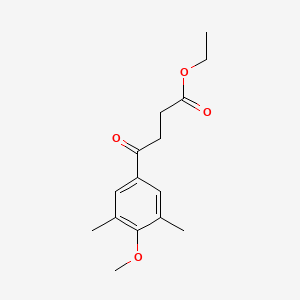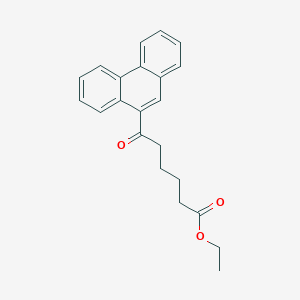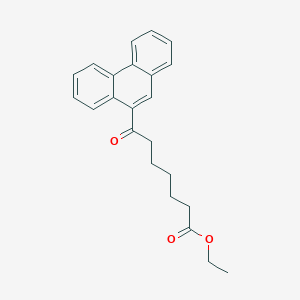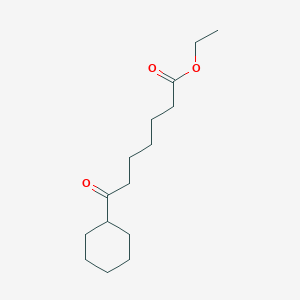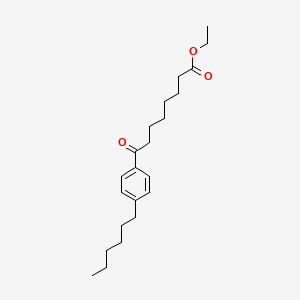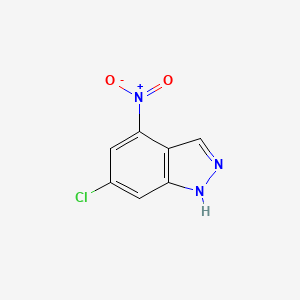
6-Chloro-4-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-nitro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 197.58 and its IUPAC name is 6-chloro-4-nitro-1H-indazole . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 6-Chloro-4-nitro-1H-indazole is C7H4ClN3O2 . The InChI code is 1S/C7H4ClN3O2/c8-4-1-6-5 (3-9-10-6)7 (2-4)11 (12)13/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis
6-Chloro-4-nitro-1H-indazole has a density of 1.7±0.1 g/cm3 and a boiling point of 397.9±22.0 °C at 760 mmHg . It has a flash point of 194.4±22.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Importance
6-Chloro-4-nitro-1H-indazole is integral in the synthesis of various derivative compounds with significant biological applications. For instance, derivatives such as 2-azetidinones synthesized from 6-nitro-1H-indazole have been tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, showing promising results in these areas (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Structural Analysis
Studies on the crystal structure of 6-Chloro-4-nitro-1H-indazole derivatives provide insights into their molecular arrangement and potential for forming stable compounds in various applications. For example, the crystal structure analysis of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, reveals details about its molecular geometry and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications (Kouakou et al., 2015).
Inhibitory Effects on Nitric Oxide Synthase
Indazole derivatives, including those related to 6-Chloro-4-nitro-1H-indazole, have shown significant inhibitory effects on nitric oxide synthase. This is crucial for understanding their potential therapeutic applications, particularly in conditions where nitric oxide synthesis needs to be regulated (Babbedge, Bland-Ward, Hart, & Moore, 1993).
Nucleophilic Substitution Studies
Research on nucleophilic substitution in compounds like 4,6-dinitro-1-phenyl-1H-indazole, closely related to 6-Chloro-4-nitro-1H-indazole, helps in understanding their reactivity and potential for chemical modifications. This knowledge is fundamental for designing new compounds with desired properties and applications (Starosotnikov et al., 2004).
Antileishmanial Activity
Some 6-Chloro-4-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates. Their synthesis and biological testing underscore their potential in developing new treatments for leishmaniasis, a significant tropical disease (Abdelahi et al., 2021).
Application in Heterocycle Synthesis
The compound and its derivatives play a role in the synthesis of various heterocycles, indicating its versatility in organic chemistry and potential applications in medicinal chemistry and drug development (Balasubrahmanyam et al., 1977).
Anticancer and Antibacterial Activity
New derivatives of 6-Chloro-4-nitro-1H-indazole have shown antiproliferative and antibacterial activities, highlighting their potential in cancer treatment and as antibacterial agents (Cuartas et al., 2019).
Corrosion Inhibition
A derivative of 6-Chloro-4-nitro-1H-indazole, 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid, has been used as a corrosion inhibitor for mild steel in acidic media, demonstrating the compound's utility in industrial applications (Boulhaoua et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-4-nitro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXLVRDXHYCOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646191 |
Source


|
| Record name | 6-Chloro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-nitro-1H-indazole | |
CAS RN |
885519-50-6 |
Source


|
| Record name | 6-Chloro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



